

FT-IR spectrum interpretation for 2-Bromo-4-hydrazinylbenzonitrile

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Compound of Interest

Compound Name: *2-Bromo-4-hydrazinylbenzonitrile*

Cat. No.: *B1593325*

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An In-Depth Guide to the FT-IR Spectrum of **2-Bromo-4-hydrazinylbenzonitrile**: Interpretation and Comparative Analysis

As a crucial intermediate in synthetic chemistry and drug development, the unambiguous structural confirmation of **2-Bromo-4-hydrazinylbenzonitrile** is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying its molecular structure. This guide offers a detailed interpretation of the FT-IR spectrum of **2-Bromo-4-hydrazinylbenzonitrile**, grounded in the principles of vibrational spectroscopy. We will dissect the spectrum by comparing it with simpler, structurally related molecules to understand the contribution of each functional group—nitrile, hydrazine, and the substituted aromatic ring—to the final spectral fingerprint.

The Scientific Bedrock: Assigning Vibrations to Structure

The power of FT-IR spectroscopy lies in its ability to detect the vibrational modes of chemical bonds. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrations of their bonds (stretching, bending, scissoring, etc.). The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure.

For **2-Bromo-4-hydrazinylbenzonitrile**, we anticipate characteristic absorptions from:

- N-H bonds in the hydrazine group.
- C≡N bond of the nitrile group.
- C=C and C-H bonds of the trisubstituted aromatic ring.
- C-N and N-N bonds.
- C-Br bond.

By analyzing the position, intensity, and shape of the absorption bands, we can confidently confirm the presence and connectivity of these structural motifs.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To obtain a reliable spectrum for a solid sample like **2-Bromo-4-hydrazinylbenzonitrile**, proper sample preparation is critical. The Potassium Bromide (KBr) pellet method is a well-established transmission technique, while Attenuated Total Reflectance (ATR) offers a modern, simplified alternative.

Method 1: The KBr Pellet Transmission Technique

This method involves embedding the sample in a matrix of IR-transparent KBr salt.[\[1\]](#)[\[2\]](#) The plasticity of alkali halides under pressure allows them to form a clear disc, ideal for transmission analysis.[\[1\]](#)

Step-by-Step Protocol:

- Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (and preferably stored in a desiccator) to eliminate moisture. Water displays strong IR absorption bands ($\sim 3400 \text{ cm}^{-1}$ and $\sim 1630 \text{ cm}^{-1}$) that can obscure key spectral features.[\[3\]](#)
- Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the **2-Bromo-4-hydrazinylbenzonitrile** sample into a fine, homogenous powder.

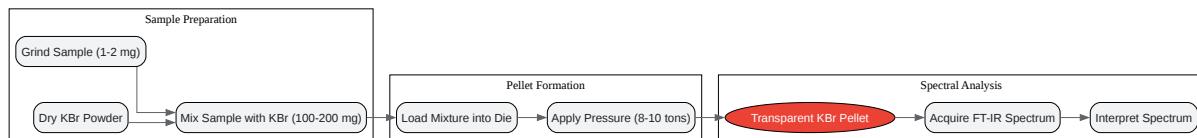
- Mixing: Add 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until the mixture is uniform. The goal is to disperse the sample particles evenly throughout the KBr matrix.[\[1\]](#)
- Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and gradually apply a pressure of 8-10 metric tons.[\[4\]](#) Hold this pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent pellet.[\[3\]](#)[\[5\]](#)
- Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder to acquire the spectrum.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR has become the most widely used FT-IR sampling technique due to its simplicity and lack of sample preparation.[\[6\]](#)[\[7\]](#)

Protocol:

- Background Scan: Ensure the ATR crystal (commonly diamond) is clean. Run a background spectrum.
- Sample Application: Place a small amount of the solid **2-Bromo-4-hydrazinylbenzonitrile** powder directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[\[6\]](#)
- Spectrum Acquisition: Collect the sample spectrum. The IR beam interacts with the sample via an evanescent wave that penetrates a few micrometers into the surface, making it ideal for analyzing solids and liquids with minimal effort.[\[8\]](#)

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Caption: Workflow for FT-IR analysis using the KBr pellet method.

Interpreting the Spectrum: A Comparative Approach

The FT-IR spectrum of **2-Bromo-4-hydrazinylbenzonitrile** is best understood by dissecting its constituent parts. The table below compares the expected absorption frequencies for our target molecule with those of simpler, related compounds.

Vibrational Mode	Functional Group	Expected Range (cm ⁻¹)	2-Bromo-4-hydrazinyl benzonitrile (Anticipate d)	Benzonitrile	4-Bromobenzonitrile	Phenylhydrazine
N-H Asymmetric Stretch	Hydrazine (-NH ₂)	3400 - 3300	~3380 (m, sh)	-	-	Yes
N-H Symmetric Stretch	Hydrazine (-NH ₂)	3300 - 3200	~3290 (m, sh)	-	-	Yes
N-H Stretch	Hydrazine (-NH-)	3300 - 3100	~3250 (w, br)	-	-	Yes
Aromatic C-H Stretch	Aromatic Ring	3100 - 3000	~3070 (w)	Yes	Yes	Yes
C≡N Stretch	Nitrile	2240 - 2220	~2230 (s, sh)	~2229	~2232	-
N-H Bend (Scissoring)	Hydrazine (-NH ₂)	1650 - 1580	~1620 (m)	-	-	Yes
C=C Ring Stretch	Aromatic Ring	1600 - 1450	~1600, ~1500 (m-s)	Yes	Yes	Yes
C-H Out-of-Plane Bend	Aromatic Ring	900 - 675	~830 (s)	Yes	Yes	Yes
C-Br Stretch	Aryl Bromide	600 - 500	~550 (w-m)	-	Yes	-

(s=strong, m=medium, w=weak, sh=sharp, br=broad)

Detailed Analysis of 2-Bromo-4-hydrazinylbenzonitrile Spectrum

- N-H Stretching Region ($3400\text{-}3200\text{ cm}^{-1}$): The presence of the primary amine ($-\text{NH}_2$) of the hydrazine group is confirmed by two distinct, medium-intensity sharp peaks around 3380 cm^{-1} (asymmetric stretch) and 3290 cm^{-1} (symmetric stretch). A weaker, broader absorption may also be present from the secondary amine ($-\text{NH}-$) portion.
- Aromatic C-H Stretching Region ($3100\text{-}3000\text{ cm}^{-1}$): A weak but sharp band appearing just above 3000 cm^{-1} is a clear indicator of C-H bonds on an aromatic ring.[\[9\]](#)[\[10\]](#) This distinguishes them from aliphatic C-H stretches, which appear just below 3000 cm^{-1} .
- Nitrile Stretching Region ($2260\text{-}2200\text{ cm}^{-1}$): The most definitive peak for this molecule is the strong, sharp absorption around 2230 cm^{-1} . This peak is characteristic of a $\text{C}\equiv\text{N}$ triple bond.[\[11\]](#)[\[12\]](#) Its position in the $2240\text{-}2220\text{ cm}^{-1}$ range indicates conjugation with the aromatic ring, which slightly weakens the bond and lowers its vibrational frequency compared to saturated nitriles.[\[13\]](#)[\[14\]](#)
- Double Bond & Bending Region ($1650\text{-}1450\text{ cm}^{-1}$): This region is often complex.
 - N-H Bending: A medium-intensity band around 1620 cm^{-1} is attributed to the scissoring motion of the $-\text{NH}_2$ group.
 - Aromatic C=C Stretching: Two or more medium-to-strong bands will appear around 1600 cm^{-1} and 1500 cm^{-1} , resulting from the stretching vibrations within the benzene ring.[\[15\]](#)[\[16\]](#)[\[17\]](#) These are characteristic of nearly all aromatic compounds.
- Fingerprint Region ($< 1500\text{ cm}^{-1}$): This region contains many complex vibrations unique to the molecule's overall structure.
 - C-H Out-of-Plane (OOP) Bending: A strong band around 830 cm^{-1} is highly diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring. The specific position of OOP bands is very sensitive to the arrangement of substituents.[\[9\]](#)

- C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a weak or medium intensity band at low wavenumbers, typically in the 600-500 cm⁻¹ range. Its presence confirms the bromination of the ring.

Caption: Key functional groups of the molecule and their IR regions.

Conclusion

The FT-IR spectrum of **2-Bromo-4-hydrazinylbenzonitrile** provides a wealth of structural information. The unambiguous identification of the molecule is achieved by observing the combination of several key features: the characteristic double peaks of the primary amine N-H stretch, the sharp and intense C≡N stretch confirming the nitrile, the aromatic C=C and C-H vibrations, and the low-frequency C-Br stretch. By comparing these features to the spectra of simpler molecules, we can confidently assign each absorption band and build a complete, validated picture of the molecular structure, demonstrating the indispensable role of FT-IR spectroscopy in modern chemical analysis.

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